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Introduction
The skin barrier, primarily orchestrated by the stratum corneum, is essential for protecting the

body from external stressors and preventing excessive water loss. Ceramides, a major lipid

component of the stratum corneum, are critical for maintaining the structural integrity and

function of this barrier.[1] Egg yolk is a natural source of sphingolipids, particularly

sphingomyelin, which is a direct precursor to ceramides. This document provides detailed

application notes and protocols for utilizing egg-derived ceramides and their precursors in skin

barrier research models. These models are invaluable for studying skin health, disease

pathogenesis, and for the preclinical assessment of dermatological and cosmetic formulations.

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of

ceramides and their precursors on skin barrier function.

Table 1: Effect of Sphingomyelin-Containing Phospholipids on Skin Barrier Function in UVB-

Exposed Hairless Mice

Note: This data is from an in vivo study using milk-derived sphingomyelin, a compound

structurally similar to that found in egg yolk, and serves as a proxy for the potential effects of

egg-derived sphingolipids.
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Treatment Group
Transepidermal Water
Loss (TEWL) (g/m²/h)

Skin Moisture (Arbitrary
Units)

Normal Control 10.2 ± 1.5 45.1 ± 3.2

UVB Control 25.8 ± 2.1 20.5 ± 2.8

UVB + Milk Phospholipids (50

mg/kg)
18.5 ± 1.9 30.2 ± 3.1

UVB + Milk Phospholipids (100

mg/kg)
15.1 ± 1.7 35.8 ± 3.5

UVB + Milk Phospholipids (150

mg/kg)
12.3 ± 1.6 40.1 ± 3.3

Source: Adapted from a study on the effects of sphingomyelin-containing milk phospholipids on

skin hydration in UVB-exposed hairless mice.[2][3]

Table 2: Increase in Ceramide Levels in a 3D Cultured Human Skin Model Following Treatment

with Sphingomyelin-Based Liposomes

Ceramide Type
Control (PBS)
(ng/mg protein)

Small
Sphingomyelin
Liposomes (110
nm) (ng/mg
protein)

% Increase

Ceramide II 12.5 ± 2.1 28.3 ± 3.5 126.4%

Ceramide III 8.9 ± 1.5 21.1 ± 2.9 137.1%

Ceramide V 5.2 ± 0.9 13.5 ± 2.2 159.6%

Ceramide VI 3.1 ± 0.6 8.9 ± 1.5 187.1%

Source: Adapted from a study on the increase in ceramide levels after application of

sphingomyelin liposomes to a cultured human skin model.
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Experimental Protocols
Protocol 1: Preparation of Egg Yolk Lecithin Liposomes
This protocol describes the preparation of liposomes from egg yolk lecithin for topical

application on skin models.

Materials:

Egg yolk lecithin

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Rotary evaporator

Probe sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Dissolve a known amount of egg yolk lecithin in chloroform in a round-bottom flask.

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

Hydrate the lipid film with PBS by gentle rotation.

To create multilamellar vesicles (MLVs), the suspension can be vortexed.

For unilamellar vesicles, sonicate the MLV suspension using a probe sonicator on ice.

To obtain liposomes of a specific size, extrude the suspension through polycarbonate

membranes with the desired pore size (e.g., 100 nm) multiple times.

Store the prepared liposomes at 4°C.
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Protocol 2: Construction of a 3D Human Skin Equivalent
(HSE) Model
This protocol outlines the generation of a 3D skin model for in vitro testing.

Materials:

Normal Human Epidermal Keratinocytes (NHEKs)

Normal Human Dermal Fibroblasts (NHDFs)

Cell culture inserts (e.g., 0.4 µm pore size)

Keratinocyte growth medium

Fibroblast growth medium

Collagen solution (e.g., rat tail collagen type I)

Procedure:

Culture NHDFs in fibroblast growth medium.

Prepare a collagen gel mixture containing NHDFs and cast it into the cell culture inserts.

Allow the gel to polymerize.

Culture the collagen gel with submerged fibroblast growth medium for several days.

Seed NHEKs onto the surface of the collagen gel.

Culture the co-culture submerged in keratinocyte growth medium for 2-3 days.

Lift the culture to the air-liquid interface by lowering the medium level to the bottom of the

insert. This induces keratinocyte differentiation and stratification.

Maintain the HSE at the air-liquid interface for at least 14 days to allow for the formation of a

mature stratum corneum.
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Protocol 3: Assessment of Skin Barrier Function
A. Transepidermal Water Loss (TEWL) Measurement TEWL is a non-invasive method to

assess the integrity of the skin barrier by measuring the amount of water that evaporates from

the skin surface.

Equipment:

Tewameter® or similar evaporimeter

Procedure:

Acclimatize the 3D skin models to a controlled environment (e.g., 20-22°C, 40-60% relative

humidity) for at least 30 minutes before measurement.

Gently place the probe of the Tewameter® on the surface of the stratum corneum of the 3D

skin model.

Allow the reading to stabilize and record the TEWL value in g/m²/h.

Take multiple readings at different locations on the skin model and calculate the average.

B. Skin Hydration Measurement Skin hydration is measured by assessing the electrical

properties of the stratum corneum.

Equipment:

Corneometer® or similar capacitance-based instrument

Procedure:

Acclimatize the 3D skin models as described for TEWL measurement.

Gently press the probe of the Corneometer® onto the surface of the stratum corneum.

The instrument will provide a reading in arbitrary units (a.u.) that correlates with the water

content of the stratum corneum.

Take multiple readings and calculate the average.
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Protocol 4: Quantification of Ceramides in 3D Skin
Models
This protocol describes the extraction and analysis of ceramides from 3D skin models using

High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Materials:

3D skin models

Chloroform/methanol solvent mixture (2:1, v/v)

HPTLC plates or LC-MS system

Ceramide standards

Procedure:

Harvest the epidermal layer of the 3D skin model.

Homogenize the tissue in a chloroform/methanol mixture to extract the lipids.

Separate the lipid-containing organic phase from the aqueous phase.

Dry the lipid extract under a stream of nitrogen.

For HPTLC analysis:

Re-dissolve the lipid extract in a small volume of chloroform/methanol.

Spot the extract and ceramide standards onto an HPTLC plate.

Develop the plate in a suitable solvent system.

Visualize the separated lipids using a specific stain (e.g., primuline) and quantify the

ceramide bands using a densitometer.
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For LC-MS analysis:

Re-dissolve the lipid extract in a suitable solvent for injection into the LC-MS system.

Separate the different ceramide species using a liquid chromatography column.

Detect and quantify the individual ceramide species using mass spectrometry.
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Sphingomyelin to Ceramide Conversion and STAT3 Signaling Pathway.
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Experimental Workflow for Assessing Egg Ceramide Effects.
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Discussion
The provided protocols and data illustrate the potential of egg-derived sphingolipids,

particularly sphingomyelin, to enhance skin barrier function. The conversion of sphingomyelin

to ceramides directly contributes to the lipid lamellae of the stratum corneum, improving its

integrity. Furthermore, evidence suggests that sphingomyelin can modulate intracellular

signaling pathways, such as the JAK/STAT3 pathway, which is known to play a role in

maintaining skin barrier homeostasis. The use of 3D human skin equivalents provides a

physiologically relevant in vitro platform to investigate these effects, offering a valuable tool for

preclinical research and the development of novel dermatological and cosmetic products. While

direct quantitative data on the effects of egg ceramides on TEWL and skin hydration in these

models is still emerging, the presented information on related sphingolipids strongly supports

their beneficial role in skin barrier health.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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